
3-乙基-1H-吲哚-2-羧酸
描述
3-Ethyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
科学研究应用
3-Ethyl-1H-indole-2-carboxylic acid and its derivatives have numerous scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their role in biological processes and as potential therapeutic agents.
Medicine: Investigated for their anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
作用机制
Target of Action
They play a significant role in cell biology and have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Indole derivatives have been reported to show various biologically vital properties
生化分析
Biochemical Properties
Indole derivatives are known to interact with multiple receptors, which makes them useful in developing new therapeutic derivatives
Cellular Effects
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-Ethyl-1H-indole-2-carboxylic acid may influence cell function, cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 3-Ethyl-1H-indole-2-carboxylic acid may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst. For instance, the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol can yield indole derivatives .
化学反应分析
Types of Reactions: 3-Ethyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form quinones or other oxidized products.
Reduction: Reduction reactions can convert indole derivatives to more saturated compounds.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .
相似化合物的比较
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carboxaldehyde: An intermediate in the synthesis of various indole derivatives.
Indole-3-butyric acid: Another plant hormone with similar functions to indole-3-acetic acid.
Uniqueness: 3-Ethyl-1H-indole-2-carboxylic acid is unique due to its specific ethyl substitution at the third position of the indole ring, which can influence its chemical reactivity and biological activity compared to other indole derivatives .
属性
IUPAC Name |
3-ethyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-7-8-5-3-4-6-9(8)12-10(7)11(13)14/h3-6,12H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOALTXJYIZPUCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599911 | |
| Record name | 3-Ethyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92287-88-2 | |
| Record name | 3-Ethyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 3-Ethyl-1H-indole-2-carboxylic acid derivatives interact with the CB1 receptor, and what are the downstream effects?
A1: These compounds act as allosteric modulators, binding to a site distinct from the orthosteric site where cannabinoid agonists like CP 55,940 bind [, , ]. While they enhance agonist binding affinity [], they function as insurmountable antagonists, reducing the maximum efficacy of agonists in G protein-mediated signaling pathways []. Notably, they can induce receptor internalization and activate ERK signaling independently of Gi protein activation, demonstrating ligand-biased signaling [].
Q2: What is the impact of structural modifications to the 3-Ethyl-1H-indole-2-carboxylic acid scaffold on CB1 receptor activity?
A2: Research has shown that specific structural features are crucial for the allosteric modulation of CB1 receptors. For instance, the 5-chloro substitution on the indole ring, as seen in Org 27569 (5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)-ethyl]-amide), contributes to its ability to increase CP 55,940 binding affinity []. Additionally, the piperidine ring nitrogen in Org 27569 interacts electrostatically with the lysine residue K3.28192 on the CB1 receptor, which is important for its inverse agonist activity []. Modifications to these key structural features can significantly impact the compound's binding affinity, functional activity, and selectivity for the CB1 receptor.
Q3: Have computational methods been employed to study these compounds and their interactions with the CB1 receptor?
A3: Yes, computational studies, including molecular dynamics simulations and normal mode analysis, have been conducted to understand the structural and dynamic interactions of these compounds, specifically Org 27569, with the CB1 receptor []. These studies provide insights into the molecular mechanisms underlying their allosteric modulation, such as conformational changes induced upon binding. Such computational approaches are valuable for the rational design of novel CB1 allosteric modulators with tailored pharmacological profiles.
Q4: What are the implications of ligand-biased signaling observed with compounds like Org 27569 for potential therapeutic applications?
A4: The discovery of ligand-biased signaling at the CB1 receptor, where compounds like Org 27569 can selectively activate downstream pathways (e.g., ERK signaling) while inhibiting others (e.g., G protein coupling), opens up exciting possibilities for developing more targeted therapies [, ]. This selectivity could potentially lead to drugs with improved efficacy and fewer adverse effects compared to traditional CB1 ligands. Future research should focus on identifying and characterizing compounds that bias signaling toward specific therapeutically relevant pathways while minimizing undesirable effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


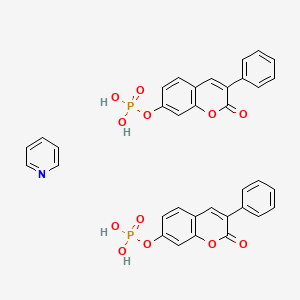

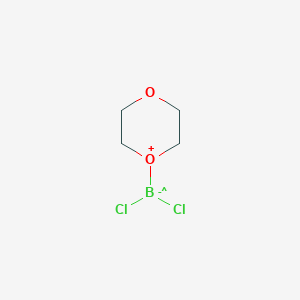
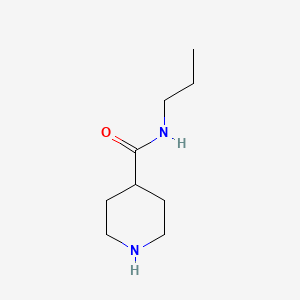
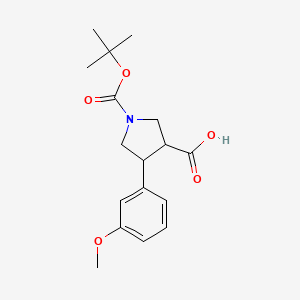

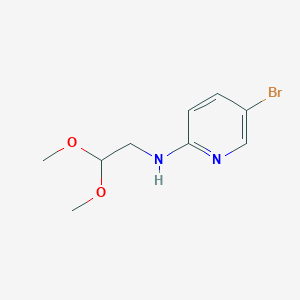
![4-[Cyclohexyl(methyl)amino]butan-1-ol](/img/structure/B1611804.png)
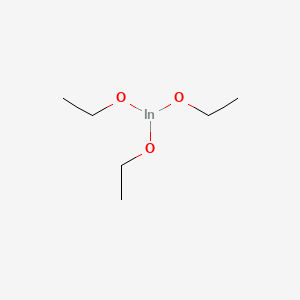
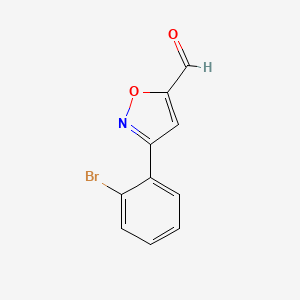
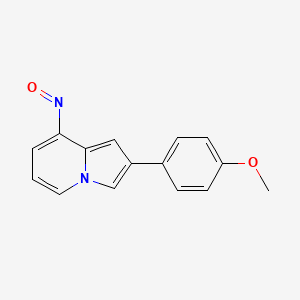

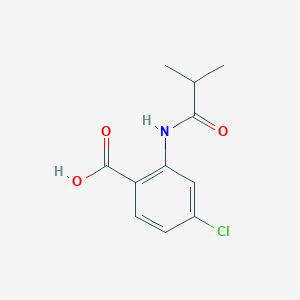
![5-{[(4-Methylphenyl)thio]methyl}-2-furoic acid](/img/structure/B1611812.png)
